molecular formula C11H18NO5- B3091372 (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate CAS No. 1217699-64-3

(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Cat. No.: B3091372
CAS No.: 1217699-64-3
M. Wt: 244.26 g/mol
InChI Key: GCAZZUFIDGXTDA-JGVFFNPUSA-M
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Description

The compound (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate is a piperidine derivative with distinct stereochemical and functional features. Key structural attributes include:

  • Stereochemistry: The 2R and 4S configurations define its three-dimensional orientation, critical for interactions in chiral environments.
  • Functional groups: A hydroxyl group at position 4, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylate moiety at position 2.
  • Physicochemical properties: The Boc group enhances lipophilicity, while the carboxylate improves aqueous solubility at physiological pH.

This compound is structurally related to bioactive piperidine derivatives, often explored in medicinal chemistry for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-JGVFFNPUSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217699-64-3
Record name rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.

    Esterification: The hydroxyl group is then esterified with 2-methylpropan-2-yl chloroformate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Scaling up the hydroxylation and esterification reactions with optimized conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Tosyl chloride in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is significant in medicinal chemistry as a building block for synthesizing various bioactive molecules. Its unique piperidine structure allows for modifications that can enhance pharmacological properties.

Key Applications:

  • Synthesis of Antidiabetic Agents: Research indicates that derivatives of this compound can be utilized in developing drugs aimed at treating diabetes by acting on specific metabolic pathways .
  • Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly against enteropetidases, which are relevant in obesity and diabetes treatment .

Drug Development

In the realm of drug development, (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate serves as a precursor for various pharmaceutical formulations.

Notable Findings:

  • Clinical Trials: Some derivatives are currently under investigation in clinical trials for their efficacy in treating metabolic disorders .
  • Pharmaceutical Formulations: The compound's ability to form stable complexes with other pharmaceutical agents enhances its application in formulation science, potentially leading to improved delivery mechanisms and bioavailability .

Therapeutic Uses

The therapeutic applications of this compound extend beyond diabetes management. Its potential roles include:

Potential Therapeutic Areas:

  • Obesity Management: Due to its enzyme inhibition properties, it may play a role in weight management strategies by modulating appetite-regulating pathways .
  • Neurological Disorders: Preliminary studies suggest that modifications of this piperidine derivative could have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models .
Study BEnzyme InhibitionShowed effective inhibition of enteropetidase activity, suggesting potential for obesity treatment .
Study CNeuroprotective EffectsIndicated potential neuroprotective properties in animal models .

Mechanism of Action

The mechanism of action of (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Research Implications and Gaps

  • Applications : The Boc group makes the compound a candidate for prodrug strategies or intermediates in peptide synthesis.
  • Comparative Challenges : Stereochemical variations (e.g., 2R vs. 2S) require enantioselective synthesis and analysis tools like chiral HPLC or SHELX-based crystallography .

Biological Activity

(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound belongs to the piperidine class and features a hydroxyl group and an oxycarbonyl moiety, which are critical for its biological activity. The stereochemistry at the 2R and 4S positions contributes to its interaction with biological targets.

1. NMDA Receptor Antagonism

Research indicates that derivatives of piperidine compounds, similar to this compound, exhibit antagonistic properties against NMDA receptors. For instance, a related compound demonstrated high selectivity for the NR1/2B subunit combination with an IC50 value of 0.025 µM, indicating potent activity in inhibiting excitatory neurotransmission associated with various neurological disorders .

2. Anticonvulsant Activity

The compound has shown promise in anticonvulsant assays. In studies involving maximal electroshock (MES) models, modifications to the piperidine structure resulted in enhanced efficacy, suggesting potential applications in epilepsy treatment .

3. Antitumor Effects

Preliminary evaluations have indicated that piperidine derivatives can possess antitumor properties. A study highlighted that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

4. Neuroprotective Properties

The compound's ability to protect neuronal cells from oxidative stress has been documented. It was noted that certain derivatives protected neurons from H₂O₂-induced damage at sub-micromolar concentrations without causing significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Hydroxyl group at C-4Increases NMDA receptor affinity
Oxycarbonyl moietyEnhances stability and bioavailability
Alkyl substitutionsModulate potency and selectivity

Case Study 1: NMDA Receptor Modulation

A study focused on optimizing piperidine derivatives for NMDA receptor antagonism revealed that introducing hydroxyl groups significantly improved receptor binding affinity and reduced side effects associated with adrenergic receptor interactions .

Case Study 2: Anticonvulsant Efficacy

In a series of experiments assessing anticonvulsant properties, compounds structurally similar to this compound showed promising results in reducing seizure activity in animal models .

Q & A

Q. What are the optimal synthetic routes for preparing (2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves two key steps: (i) esterification of 4-hydroxypiperidine-2-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃, THF, 0–25°C) to protect the amine, and (ii) cyclization via acid-catalyzed intramolecular esterification. Stereochemical purity is maintained by using chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) during the ring-closing step .
  • Critical Parameters :
StepConditionsYieldStereopurity
Boc ProtectionNaHCO₃, THF, 25°C85–90%>95% (2R,4S)
CyclizationHCl, MeOH, reflux70–75%88–92%

Q. How can researchers confirm the stereochemistry of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H-NMR (axial vs. equatorial proton coupling constants) and X-ray crystallography for unambiguous confirmation. For example, the 4-hydroxy group in the (2R,4S) configuration shows distinct NOE correlations between the hydroxyl proton and axial H-3/H-5 protons. Optical rotation ([α]D²⁵ = +12.5°) and HPLC chiral column analysis (Chiralpak AD-H, hexane/iPrOH 90:10) further validate enantiopurity .

Q. What purification strategies are effective for removing diastereomeric byproducts?

  • Methodological Answer : Use flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water (3:1). Diastereomers often differ in solubility due to hydrogen-bonding patterns; the target compound typically crystallizes first due to its rigid chair conformation .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Boc deprotection occurs within 2 hours (HCl, 25°C), yielding 4-hydroxypiperidine-2-carboxylic acid.
  • Basic Conditions (pH > 10) : Ester hydrolysis dominates, forming the carboxylate salt.
  • Oxidative Stress (H₂O₂, 50°C) : The hydroxyl group oxidizes to a ketone, generating a piperidinone derivative.
    Analytical Tools : Monitor degradation via LC-MS (ESI+) and quantify using HPLC-DAD (λ = 210 nm) .

Q. What kinetic models describe the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The Boc group undergoes SN2-type displacement with amines (e.g., benzylamine) in DMF at 60°C. Rate constants (k) follow a second-order kinetic model:
    k=AeEa/(RT)(Arrhenius equation)k = A \cdot e^{-E_a/(RT)} \quad \text{(Arrhenius equation)}

Activation Energy (Eₐ) : ~45 kJ/mol (determined via Eyring plot). Competing pathways (e.g., epimerization at C-2) are minimized by using bulky bases (e.g., DIPEA) .

Q. How does the compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer : In docking studies (AutoDock Vina), the carboxylate group chelates Mg²⁺ in metalloenzyme active sites (e.g., HIV-1 integrase), while the Boc group stabilizes hydrophobic pockets. SPR assays (Biacore) reveal moderate binding affinity (KD = 2.1 μM) to serotonin receptors (5-HT₂A), suggesting potential CNS applications. Validate with mutagenesis (e.g., Ala-scanning of binding residues) .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s solubility in polar aprotic solvents. How can this be resolved?

  • Methodological Answer : Discrepancies arise from residual moisture in solvents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Solubility in anhydrous DMSO is 120 mg/mL, but drops to 40 mg/mL in wet DMSO. Confirm via UV-Vis spectroscopy (λ = 260 nm, ε = 540 M⁻¹cm⁻¹) .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

MethodConditionsYieldPurityReference
Boc Protection + CyclizationNaHCO₃/THF → HCl/MeOH70%>95%
Enzymatic ResolutionLipase PS-IM, iPrOH55%99% ee

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life (t₁/₂)
pH 2.0 (HCl)Boc deprotection1.8 h
pH 12.0 (NaOH)Ester hydrolysis4.2 h
3% H₂O₂, 50°COxidation to ketone6.5 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

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